molecular formula C9H12N2O3 B6152917 1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid CAS No. 1785249-33-3

1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid

Cat. No.: B6152917
CAS No.: 1785249-33-3
M. Wt: 196.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrano-pyrazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with ethyl acetoacetate and hydrazine hydrate, the intermediate pyrazole can be formed, which is then subjected to further cyclization with an appropriate aldehyde to form the pyrano-pyrazole ring system.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the ring system are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or aldehydes.

Scientific Research Applications

1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid
  • 1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carb aldehyde

Uniqueness

Compared to similar compounds, 1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid may exhibit unique properties due to the presence of the ethyl group and the specific arrangement of atoms within its structure

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

1785249-33-3

Molecular Formula

C9H12N2O3

Molecular Weight

196.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.